![molecular formula C14H22N2O B2522883 1-[3-(2-Methoxyphenyl)propyl]piperazine CAS No. 59214-22-1](/img/structure/B2522883.png)

1-[3-(2-Methoxyphenyl)propyl]piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

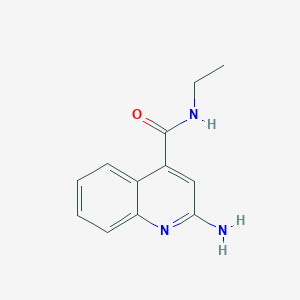

1-[3-(2-Methoxyphenyl)propyl]piperazine is a piperazine derivative . It is an analytical reference standard categorized as a piperazine . This compound is an inhibitor of the human α1β2γ2 GABAA receptor .

Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-[3-(2-Methoxyphenyl)propyl]piperazine can be found in various chemical databases .Chemical Reactions Analysis

1-[3-(2-Methoxyphenyl)propyl]piperazine can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It can also be used to prepare cyclic amine substituted Tröger’s base derivatives .科学的研究の応用

Antihypertensive Drug Development

Urapidil, an important drug for treating essential hypertension and hypertensive emergencies, is synthesized using MPP as a key raw material . Urapidil acts as an α-blocker, effectively lowering peripheral blood pressure without affecting heart rate or intracranial blood pressure. Its unique mechanism also prevents reflex tachycardia in patients. Urapidil is available in various dosage forms, including injections, oral capsules, and eye drops.

5-HT1A Receptor Activation

MPP can cross the blood–brain barrier and activate the 5-HT1A receptor, contributing to central antihypertensive activity . This property makes it valuable for managing hypertensive crises and perioperative hypertension.

Radiolabeling for Imaging Agents

Researchers have synthesized several MPP derivatives for potential use as 5-HT1A receptor imaging agents. These derivatives were radiolabeled with technetium-99m (99mTc) cores, demonstrating promise in molecular imaging studies .

Forensic Applications

MPP serves as an analytical reference standard in forensic research . Its characterization and detection play a crucial role in forensic investigations.

作用機序

Target of Action

The primary target of 1-[3-(2-Methoxyphenyl)propyl]piperazine is the 5HT-1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. The compound can cross the blood-brain barrier and activate this receptor .

Mode of Action

1-[3-(2-Methoxyphenyl)propyl]piperazine interacts with its target, the 5HT-1A receptor, by forming a bond between the tertiary amine of the piperazine and the Asp116 residue of the receptor . This interaction results in the activation of the receptor, leading to an increase in serotonin neurotransmission.

Pharmacokinetics

The compound’s ability to cross the blood-brain barrier suggests that it is well absorbed and distributed in the body

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[3-(2-methoxyphenyl)propyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-17-14-7-3-2-5-13(14)6-4-10-16-11-8-15-9-12-16/h2-3,5,7,15H,4,6,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUFFOIPDGYYLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCCN2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2522801.png)

![8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522806.png)

![ethyl 2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoate](/img/structure/B2522807.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2522809.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2522822.png)